2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 2034231-35-9
Cat. No.: VC5161726
Molecular Formula: C17H20FN3O2S
Molecular Weight: 349.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034231-35-9 |
|---|---|
| Molecular Formula | C17H20FN3O2S |
| Molecular Weight | 349.42 |
| IUPAC Name | 2-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H20FN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |
| Standard InChI Key | SMYMKCVRLVZMSR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=NC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A piperidine ring substituted at the 1-position with a pyridin-4-yl group.
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A methylbenzenesulfonamide moiety attached to the piperidine’s 4-position.
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A fluorine atom at the ortho position of the benzene ring.
The molecular formula is , with a molecular weight of 349.4 g/mol . The presence of both pyridine and piperidine rings introduces basic nitrogen centers, while the sulfonamide group contributes to hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
Stereochemical Considerations
While stereochemical data for this specific compound remains unpublished, analogous piperidine-pyridine systems often exhibit axial chirality due to restricted rotation around the piperidine-pyridine bond . The sulfonamide’s conformation may further influence target binding, as seen in related kinase inhibitors .
Synthesis and Derivatization
Synthetic Pathways
The synthesis typically involves sequential functionalization of the piperidine scaffold:
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Piperidine-Pyridine Coupling: Reaction of 4-(aminomethyl)piperidine with pyridin-4-yl bromide under Buchwald-Hartwig conditions .
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Sulfonamide Formation: Treatment of the intermediate amine with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Key Reaction:
Structural Analogues
Patent WO2018106284A1 discloses benzenesulfonamide derivatives with substituted pyridine/piperidine systems, highlighting strategies to enhance bioavailability and target affinity . For example:
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Introduction of chloro or methyl groups on the benzene ring improves metabolic stability .
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Replacing the pyridin-4-yl group with thiazole rings modulates kinase inhibition profiles .
Biological Activity and Mechanisms
Putative Targets
While direct biological data for this compound is limited, structurally related sulfonamides exhibit activity against:
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Protein Kinases: Inhibition of VEGFR2 and PDGFRβ via sulfonamide-mediated interactions with ATP-binding pockets .
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G Protein-Coupled Receptors (GPCRs): Antagonism of serotonin receptors due to the piperidine-pyridine pharmacophore .
Structure-Activity Relationships (SAR)
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Fluorine Position: Ortho-fluorine on the benzene ring enhances target affinity by reducing steric hindrance compared to para-substituted analogs .
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Piperidine Methyl Spacer: The methylene bridge between piperidine and sulfonamide optimizes ligand-receptor distance in docking models .
Research Applications and Challenges
Synthetic Challenges
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Regioselectivity: Controlling substitution patterns on the piperidine ring during coupling reactions.
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Purification: Difficulty in separating stereoisomers without chiral stationary phases .
Future Directions
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In Vitro Screening: Prioritize assays against kinase panels and GPCRs.
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Prodrug Development: Address solubility limitations through phosphate or ester derivatives.
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Crystallography: Resolve 3D structure to guide rational design.
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